molecular formula C6H14ClNO B3049725 1-(2-Methyloxolan-2-yl)methanamine hydrochloride CAS No. 2173991-67-6

1-(2-Methyloxolan-2-yl)methanamine hydrochloride

Cat. No. B3049725
CAS RN: 2173991-67-6
M. Wt: 151.63
InChI Key: BYWPJUBNWXECKH-UHFFFAOYSA-N
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Description

“1-(2-Methyloxolan-2-yl)methanamine hydrochloride” is a chemical compound that belongs to the class of amines. Its IUPAC name is N-methyl-1-(2-methyltetrahydrofuran-2-yl)methanamine hydrochloride . The CAS Number is 2287273-05-4 .


Molecular Structure Analysis

The InChI code for “1-(2-Methyloxolan-2-yl)methanamine hydrochloride” is 1S/C7H15NO.ClH/c1-7(6-8-2)4-3-5-9-7;/h8H,3-6H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “1-(2-Methyloxolan-2-yl)methanamine hydrochloride” is 165.66 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization in Chemical Compounds

  • 1-(2-Methyloxolan-2-yl)methanamine hydrochloride is used in the synthesis and characterization of novel chemical compounds. For example, a study demonstrated its use in the synthesis of a novel 1,3-Dithiolane compound, which was confirmed through various techniques like NMR and X-ray diffractions (Zhai Zhi-we, 2014).

Development of Imaging and Photocytotoxic Agents 2. It plays a role in the development of imaging agents and photocytotoxicity in red light. Iron(III) complexes involving derivatives of 1-(2-Methyloxolan-2-yl)methanamine hydrochloride were studied for their ability to be ingested in cells and interact with DNA, showcasing potential in cellular imaging and cancer treatment (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Catalytic Applications in Organic Chemistry 3. This compound is integral in catalytic applications in organic chemistry, specifically in the synthesis of pincer palladacycles, which have shown promising activity and selectivity in certain reactions (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Antimicrobial and Anticancer Studies 4. It is used in the design and synthesis of metal complexes with antimicrobial and anticancer activities. These complexes have been evaluated against various pathogenic strains and cancer cell lines, showing significant biological efficacy (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Corrosion Inhibition 5. Amino acid compounds derived from 1-(2-Methyloxolan-2-yl)methanamine hydrochloride are investigated for their potential as eco-friendly corrosion inhibitors, demonstrating their effectiveness in protecting materials like N80 steel in corrosive environments (Yadav, Sarkar, & Purkait, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(2-methyloxolan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-7)3-2-4-8-6;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPJUBNWXECKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyloxolan-2-yl)methanamine hydrochloride

CAS RN

2173991-67-6
Record name 2-Furanmethanamine, tetrahydro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173991-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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